molecular formula C20H18ClN3O2S B2631924 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 450341-11-4

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide

Cat. No. B2631924
CAS RN: 450341-11-4
M. Wt: 399.89
InChI Key: VFRYXYDGBRLAEF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a bicyclic structure consisting of a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrazole (a five-membered ring with three carbon atoms and two nitrogen atoms). This core is substituted with a 3-chlorophenyl group and a 2-phenoxypropanamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability would typically be determined experimentally .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it would interact with biological targets in the body. If it’s a pesticide, it would interact with specific targets in pests .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13(26-16-8-3-2-4-9-16)20(25)22-19-17-11-27-12-18(17)23-24(19)15-7-5-6-14(21)10-15/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRYXYDGBRLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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